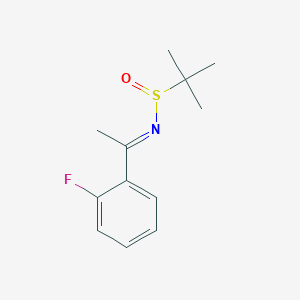
9-(3-chlorophenyl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-chlorophenyl)-9H-carbazole: is an organic compound that belongs to the class of carbazole derivatives Carbazole is a tricyclic aromatic compound consisting of two benzene rings fused on either side of a nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-chlorophenyl)-9H-carbazole typically involves the Ullmann-type coupling reaction. This reaction is a nucleophilic substitution where a halogenated aromatic compound reacts with an amine in the presence of a copper catalyst. For instance, 3-chlorobromobenzene can react with carbazole in the presence of a copper catalyst and a base to form this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-(3-chlorophenyl)-9H-carbazole can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, and concentrated nitric acid for nitration.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitrated or sulfonated carbazole derivatives.
Applications De Recherche Scientifique
Chemistry: 9-(3-chlorophenyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of novel materials with unique electronic properties .
Biology: In biological research, carbazole derivatives have been studied for their potential antimicrobial and anticancer activities. The 3-chlorophenyl group enhances the biological activity of the compound, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent. Research has shown that carbazole derivatives can inhibit the growth of cancer cells by interfering with specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and organic semiconductors. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Mécanisme D'action
The mechanism of action of 9-(3-chlorophenyl)-9H-carbazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
3-Chloromethcathinone (3-CMC): A synthetic cathinone derivative with psychoactive properties.
3-Chlorophenylamine: An aromatic amine used in the synthesis of various organic compounds.
Uniqueness: 9-(3-chlorophenyl)-9H-carbazole stands out due to its unique combination of a carbazole core and a 3-chlorophenyl group. This structure imparts distinct electronic and biological properties, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C18H12ClN |
|---|---|
Poids moléculaire |
277.7 g/mol |
Nom IUPAC |
9-(3-chlorophenyl)carbazole |
InChI |
InChI=1S/C18H12ClN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H |
Clé InChI |
DUESGSXRTQQDLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


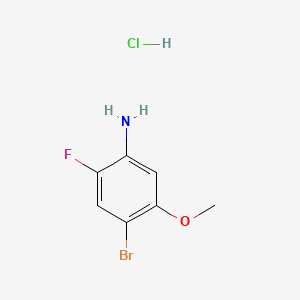
![2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B12328393.png)
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)
![(Z)-N-[2-amino-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B12328428.png)
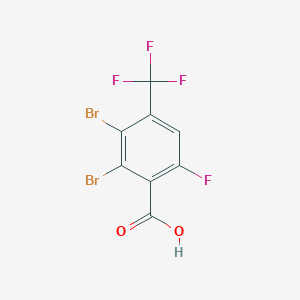
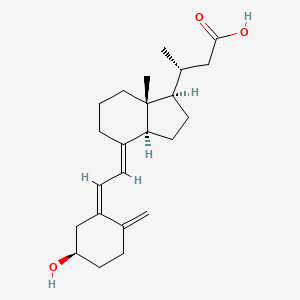

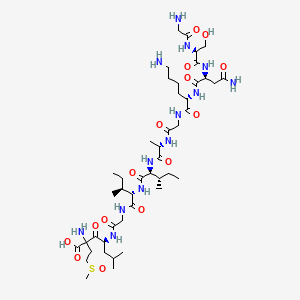

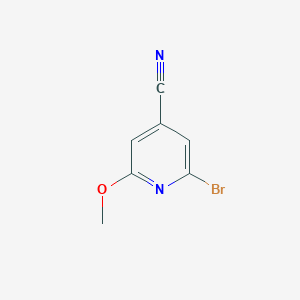

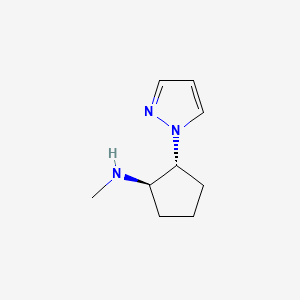
![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)
